3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core substituted with an ethyl group at position 3 and a hydroxyl group at position 5. The ethyl group enhances lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
3-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-4-9-11-7(13)3-6(12)10-8(5)11/h3-4,13H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAWXZOOBEXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2NC(=O)C=C(N2N=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-hydroxy-1H-pyrazole-5-carboxamide with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The ethyl group at the 3-position can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, each with potential unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo[1,5-a]pyrimidinone derivatives exhibit diverse properties depending on substituents at positions 3, 5, and 6. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group at position 7 (e.g., ) increases molecular weight and acidity (lower pKa) compared to hydroxyl or alkyl substituents.
- Aryl Substituents : 3-Aryl derivatives (e.g., 4-methoxyphenyl , p-tolyl ) exhibit higher molecular weights and improved crystallinity, as evidenced by yields >85% in Suzuki-Miyaura reactions.
Biological Activity
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉N₃O₂, with a molecular weight of 165.17 g/mol. The compound features a pyrazole ring fused to a pyrimidine ring, with an ethyl group at the 3-position and a hydroxyl group at the 7-position.
| Property | Value |
|---|---|
| IUPAC Name | 3-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 165.17 g/mol |
| CAS Number | 1479504-65-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. The hydroxyl group at the 7-position enhances its binding affinity and specificity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.062 - 0.25 |
| Pseudomonas aeruginosa | Not specified |
The compound demonstrated bactericidal effects with minimum bactericidal concentrations (MBC) showing values ≤4 times the MIC, indicating strong efficacy against tested isolates .
Antibiofilm Activity
In addition to its antibacterial properties, this compound has shown promising antibiofilm activity. In crystal violet assays, it inhibited biofilm formation by over 80% for both S. aureus and P. aeruginosa strains when treated with the compound . This suggests its potential use in preventing biofilm-related infections.
Comparative Analysis with Related Compounds
When compared to other pyrazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound stands out due to its unique substitution pattern that imparts distinct biological activities. For example:
| Compound | Biological Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer |
| Pyrazolo[4,3-e][1,2, |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare pyrazolo[1,5-a]pyrimidinone derivatives, and how can they be adapted for 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one?
- Methodology :
- Reaction Setup : Use silylformamidine intermediates (e.g., silylformamidine 1) in benzene under reflux to functionalize position 7 of the pyrazolo[1,5-a]pyrimidine core .
- Purification : Remove excess reagents under reduced pressure and crystallize the product from hexane or ethanol .
- Derivatization : Introduce hydroxyl groups via hydrolysis of aldehyde intermediates (e.g., 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carbaldehyde) under acidic or basic conditions .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde formation | Silylformamidine in benzene | 62–70 | |
| Hydroxyl introduction | Acidic hydrolysis (HCl/H₂O) | 65–75 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry and substituent placement. For example, the hydroxyl proton at position 7 appears as a singlet (~δ 10–12 ppm) in DMSO-d₆ .
- HRMS : Validate molecular formula (e.g., C₉H₁₁N₃O₂ requires [M+H]⁺ = 194.0825) .
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 61.65% calc. vs. 61.78% found) to assess purity .
Advanced Research Questions
Q. How can conflicting spectroscopic or analytical data for pyrazolo[1,5-a]pyrimidinones be resolved?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with structurally similar derivatives (e.g., 7-amino-3-(2'-chlorophenylazo) analogs show distinct aromatic proton splitting patterns ).
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., lactam-lactim tautomerism in pyrimidinones) .
- Dynamic NMR : Detect slow-exchange processes (e.g., hindered rotation of substituents) using variable-temperature experiments .
Q. What mechanistic insights guide the optimization of substituent effects on biological activity in pyrazolo[1,5-a]pyrimidinones?
- Methodology :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at position 3 enhance metabolic stability but may reduce solubility .
- Hydrophobic Substituents : Ethyl or propyl groups at position 5 improve membrane permeability (logP > 2.5) .
- Enzyme Inhibition Assays : Screen against kinases (e.g., CDK or JAK families) to identify selectivity trends. For example, trifluoromethyl groups at position 2 increase kinase binding affinity by 10–100× .
Q. How do solvent and temperature variations impact the regioselectivity of pyrazolo[1,5-a]pyrimidinone functionalization?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at position 7, while nonpolar solvents (toluene) promote electrophilic aromatic substitution .
- Temperature Gradients : Higher temperatures (80–100°C) accelerate cyclization but may lead to byproducts (e.g., dimerization) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for pyrazolo[1,5-a]pyrimidinone derivatives: How to address them?
- Analysis :
- Crystallization Solvents : Melting points vary with recrystallization media (e.g., ethanol vs. dioxane can shift mp by 5–10°C) .
- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms .
Safety and Handling Considerations
Q. What precautions are essential when handling pyrazolo[1,5-a]pyrimidinones in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., benzene) .
- Waste Disposal : Segregate halogenated byproducts (e.g., 3-bromo derivatives) for specialized disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
